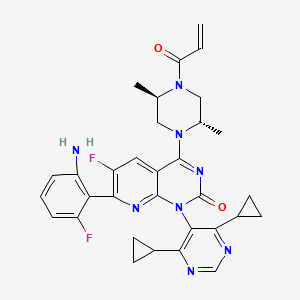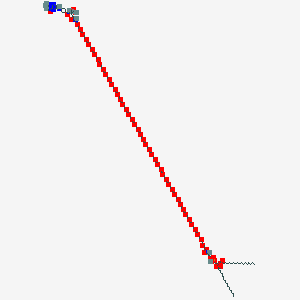
DSPE-PEG46-Folate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DSPE-PEG46-Folate is a compound that combines distearoylphosphatidylethanolamine (DSPE), polyethylene glycol (PEG) with a molecular weight of 46, and folate. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The folate component allows for targeted delivery to cells expressing folate receptors, which are often overexpressed in certain types of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG46-Folate involves several steps:
Activation of DSPE: Distearoylphosphatidylethanolamine is first activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with PEG: The activated DSPE is then reacted with polyethylene glycol (PEG) to form DSPE-PEG. This reaction typically occurs in an organic solvent such as dichloromethane (DCM) under mild conditions.
Attachment of Folate: Finally, folate is conjugated to the DSPE-PEG using a similar coupling reaction with DCC and NHS.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reactions.
Purification: Industrial purification techniques such as large-scale chromatography and ultrafiltration are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
DSPE-PEG46-Folate undergoes several types of chemical reactions:
Substitution Reactions: The amine group of folate can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the folate moiety.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for the activation and conjugation steps.
Solvents: Organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are used in the synthesis and purification processes.
Catalysts: Catalysts such as 4-dimethylaminopyridine (DMAP) may be used to enhance reaction rates.
Major Products
The major products formed from these reactions include:
DSPE-PEG: An intermediate product formed during the synthesis.
DSPE-PEG-Folate: The final product used in various applications.
Aplicaciones Científicas De Investigación
DSPE-PEG46-Folate has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) for selective protein degradation.
Biology: Facilitates targeted delivery of therapeutic agents to cells expressing folate receptors.
Medicine: Employed in drug delivery systems for cancer therapy, leveraging the overexpression of folate receptors in cancer cells.
Industry: Utilized in the development of targeted drug delivery systems and nanomedicine.
Mecanismo De Acción
The mechanism of action of DSPE-PEG46-Folate involves:
Targeted Delivery: The folate moiety binds to folate receptors on the surface of target cells, facilitating the delivery of the attached therapeutic agent.
Proteolysis-Targeting: In the context of PROTACs, the compound enables the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation.
Comparación Con Compuestos Similares
Similar Compounds
DSPE-PEG-Folate: Similar to DSPE-PEG46-Folate but with different molecular weight of PEG.
DSPE-PEG-Maleimide: Another PEG-based linker used in PROTAC synthesis.
DSPE-PEG-Biotin: A PEG-based linker with biotin for targeted delivery.
Uniqueness
This compound is unique due to its specific combination of DSPE, PEG with a molecular weight of 46, and folate. This combination allows for targeted delivery to folate receptor-expressing cells and facilitates the synthesis of PROTACs for selective protein degradation .
Propiedades
Fórmula molecular |
C153H284N9O60P |
|---|---|
Peso molecular |
3240.9 g/mol |
Nombre IUPAC |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H284N9O60P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-145(164)219-137-142(222-146(165)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)138-221-223(171,172)220-44-42-156-153(170)218-134-133-217-132-131-216-130-129-215-128-127-214-126-125-213-124-123-212-122-121-211-120-119-210-118-117-209-116-115-208-114-113-207-112-111-206-110-109-205-108-107-204-106-105-203-104-103-202-102-101-201-100-99-200-98-97-199-96-95-198-94-93-197-92-91-196-90-89-195-88-87-194-86-85-193-84-83-192-82-81-191-80-79-190-78-77-189-76-75-188-74-73-187-72-71-186-70-69-185-68-67-184-66-65-183-64-63-182-62-61-181-60-59-180-58-57-179-56-55-178-54-53-177-52-51-176-50-49-175-48-47-174-46-45-173-43-41-155-144(163)40-39-143(151(168)169)160-149(166)139-35-37-140(38-36-139)157-135-141-136-158-148-147(159-141)150(167)162-152(154)161-148/h35-38,136,142-143,157H,3-34,39-135,137-138H2,1-2H3,(H,155,163)(H,156,170)(H,160,166)(H,168,169)(H,171,172)(H3,154,158,161,162,167)/t142-,143?/m0/s1 |
Clave InChI |
UNQSXAFPYZOTIN-APAVQLJASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


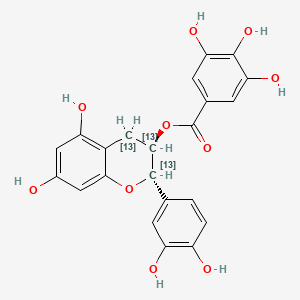
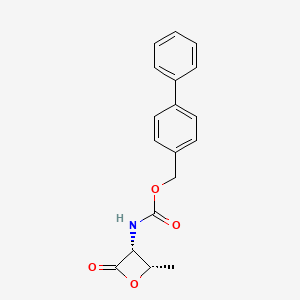



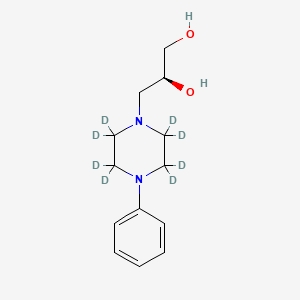
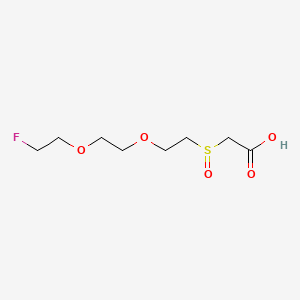
![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
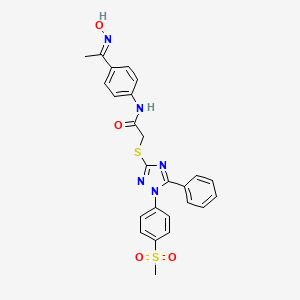
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
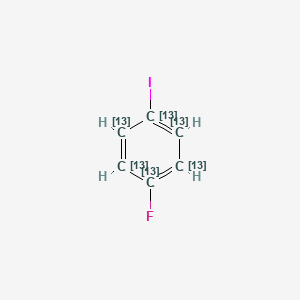
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)
